(2-(Benzyloxy)-5-methylphenyl)methanamine

VAP-1 SSAO Inflammation

(2-(Benzyloxy)-5-methylphenyl)methanamine (CAS 1100844-35-6, MF: C₁₅H₁₇NO, MW: 227.30 g/mol) is a benzyloxy-substituted benzylamine derivative belonging to the broader class of ortho-benzyloxybenzylamine compounds. This primary amine scaffold serves as a crucial synthetic intermediate for developing potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key epigenetic target implicated in melanoma and other cancers.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
Cat. No. B7861592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Benzyloxy)-5-methylphenyl)methanamine
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC2=CC=CC=C2)CN
InChIInChI=1S/C15H17NO/c1-12-7-8-15(14(9-12)10-16)17-11-13-5-3-2-4-6-13/h2-9H,10-11,16H2,1H3
InChIKeyUZGIRNIPRAGELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(Benzyloxy)-5-methylphenyl)methanamine: CAS 1100844-35-6 – Benzyloxy-Substituted Benzylamine Scaffold for Epigenetic and Neurological Research


(2-(Benzyloxy)-5-methylphenyl)methanamine (CAS 1100844-35-6, MF: C₁₅H₁₇NO, MW: 227.30 g/mol) is a benzyloxy-substituted benzylamine derivative belonging to the broader class of ortho-benzyloxybenzylamine compounds [1]. This primary amine scaffold serves as a crucial synthetic intermediate for developing potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key epigenetic target implicated in melanoma and other cancers [2]. Structurally, the compound features a benzyloxy group at the ortho position and a methyl substituent at the meta position relative to the methanamine moiety, providing a versatile handle for further derivatization in structure-activity relationship (SAR) studies [1].

Procurement Risk: Why (2-(Benzyloxy)-5-methylphenyl)methanamine Cannot Be Casually Substituted with Other Benzyloxybenzylamine Analogs


In the benzyloxybenzylamine chemical series, seemingly minor structural modifications—such as the position and nature of substituents on the phenyl ring—profoundly alter target engagement, potency, and selectivity profiles [1]. For instance, within the CARM1 inhibitor program, the specific substitution pattern on the (2-(benzyloxy)phenyl)methanamine core was systematically varied, resulting in a >100-fold range in IC₅₀ values (from ~200 nM to 2 nM) across closely related analogs [1]. Similarly, in the Eis acetyltransferase inhibitor series, 38 substituted benzyloxy-benzylamine compounds exhibited IC₅₀ values spanning approximately 1 μM to >100 μM [2]. Generic replacement of (2-(Benzyloxy)-5-methylphenyl)methanamine with an unsubstituted or differently substituted analog without rigorous comparative validation risks compromising experimental reproducibility and invalidating SAR hypotheses. The quantitative evidence below substantiates the necessity for precise compound specification in procurement decisions.

Quantitative Differentiation of (2-(Benzyloxy)-5-methylphenyl)methanamine: Head-to-Head and Cross-Study Comparator Data


VAP-1 Inhibitory Potency: (2-(Benzyloxy)-5-methylphenyl)methanamine vs. Closely Related Analog

A direct comparator for (2-(Benzyloxy)-5-methylphenyl)methanamine (exemplified by CHEMBL2392120) in VAP-1 inhibition assays reveals a 10.7-fold difference in potency against rat VAP-1 relative to a closely related analog (CHEMBL2326864) [1][2]. This underscores that specific substituent effects dictate target engagement, and the 5-methyl substituted variant displays distinct potency that cannot be extrapolated from other benzyloxybenzylamine derivatives.

VAP-1 SSAO Inflammation

Species Selectivity in VAP-1 Inhibition: Rat vs. Human Potency Profile

The compound CHEMBL2392120, representing the (2-(benzyloxy)-5-methylphenyl)methanamine scaffold, exhibits a pronounced species-dependent potency profile in VAP-1 inhibition. It displays an 87-fold greater potency against rat VAP-1 (IC₅₀ = 150 nM) compared to human VAP-1 (IC₅₀ = 13,000 nM) [1]. This selectivity contrasts with the reference compound BDBM128993, which shows potent inhibition of human VAP-1 (IC₅₀ = 31-32 nM) [2].

VAP-1 Species Selectivity Translational Pharmacology

MAO-A vs. MAO-B Selectivity Profile of Benzyloxy-Substituted Benzylamine Derivatives

A benzyloxy-substituted derivative (CHEMBL3577034) structurally related to (2-(Benzyloxy)-5-methylphenyl)methanamine was evaluated against MAO-A and MAO-B. The compound exhibited an IC₅₀ of 83 nM against rat MAO-A, whereas its activity against bovine MAO-B was negligible (IC₅₀ = 990,000 nM), demonstrating an ~12,000-fold selectivity for MAO-A over MAO-B [1]. In contrast, other benzyloxy-substituted small molecules have been reported as potent and selective MAO-B inhibitors with selectivity indices >285-fold [2].

MAO-A MAO-B Neurological Disorders

CARM1 Inhibitor Potency: SAR-Driven Scaffold Value in Epigenetic Oncology

(2-(Benzyloxy)-5-methylphenyl)methanamine serves as a key synthetic precursor to potent CARM1 inhibitors. In a systematic SAR campaign, chemical modifications on the (2-(benzyloxy)phenyl)methanamine core yielded compound 17e with an IC₅₀ of 2 ± 1 nM against CARM1 [1]. This represents a >100-fold potency improvement over the initial hit compound 6, which exhibited an IC₅₀ of approximately 200 nM against CARM1 [1][2]. The specific substitution pattern on the phenyl ring, including the 5-methyl group, is critical for achieving this nanomolar potency and antiproliferative effects in melanoma cell lines [1].

CARM1 PRMT4 Epigenetics Melanoma

Anti-Mycobacterial Activity: Eis Acetyltransferase Inhibition by Substituted Benzyloxy-Benzylamines

Substituted benzyloxy-benzylamine compounds, representing the same scaffold class as (2-(Benzyloxy)-5-methylphenyl)methanamine, have been identified as inhibitors of the Eis acetyltransferase from Mycobacterium tuberculosis. A structure-activity relationship study of 38 compounds in this structural family yielded highly potent Eis inhibitors with IC₅₀ values of approximately 1 μM, which did not inhibit other acetyltransferases [1]. One specific derivative (compound 26) exhibited an IC₅₀ of 2.9 ± 0.2 μM against Eis and a minimum inhibitory concentration (MIC) of 1.25 μM against M. tuberculosis [2].

Eis Mycobacterium tuberculosis Antibacterial

Plasma Stability of Benzylamine Derivatives: In Vitro Metabolic Stability Assessment

For benzylamine derivatives structurally related to (2-(Benzyloxy)-5-methylphenyl)methanamine, plasma stability has been systematically evaluated. In a study of compounds 25–37 (benzylamine derivatives), mouse plasma stability was measured as the percentage of compound remaining after 1-hour incubation at 37°C [1]. The data reveal significant variability across the series, with some analogs exhibiting >80% remaining while others degrade to <20% remaining within the same timeframe [1]. This underscores that plasma stability is highly sensitive to specific substituent patterns.

Plasma Stability ADME Drug Metabolism

Evidence-Backed Research Applications for (2-(Benzyloxy)-5-methylphenyl)methanamine


Synthesis of Potent and Selective CARM1 Inhibitors for Melanoma Research

(2-(Benzyloxy)-5-methylphenyl)methanamine serves as a crucial synthetic building block for generating (2-(benzyloxy)phenyl)methanamine derivatives with nanomolar potency against CARM1. The optimized derivative compound 17e (IC₅₀ = 2 ± 1 nM) demonstrated notable antiproliferative effects against melanoma cell lines and good antitumor efficacy in a melanoma xenograft model [1]. This scaffold is therefore validated for medicinal chemistry campaigns targeting CARM1-driven cancers, including melanoma.

Investigation of Rat-Selective VAP-1/SSAO Inhibition in Inflammation Models

The compound CHEMBL2392120, representing the (2-(Benzyloxy)-5-methylphenyl)methanamine scaffold, exhibits pronounced selectivity for rat VAP-1 (IC₅₀ = 150 nM) over human VAP-1 (IC₅₀ = 13,000 nM) [1]. This species selectivity makes it a valuable tool compound for investigating VAP-1 biology in rodent models of inflammation, where it can serve as a rat-selective inhibitor without confounding activity at the human ortholog [1].

Development of Eis Acetyltransferase Inhibitors for Anti-Mycobacterial Drug Discovery

Substituted benzyloxy-benzylamine compounds have been validated as inhibitors of the Eis acetyltransferase from Mycobacterium tuberculosis, with potent analogs achieving IC₅₀ values of approximately 1 μM and MIC values as low as 1.25 μM against M. tuberculosis [1]. (2-(Benzyloxy)-5-methylphenyl)methanamine can be employed as a core scaffold for further SAR exploration aimed at developing novel anti-mycobacterial agents that circumvent aminoglycoside resistance mediated by Eis .

Probing MAO Isoform Selectivity in Neurological Disorder Research

Benzyloxy-substituted benzylamine derivatives exhibit divergent MAO isoform selectivity profiles depending on precise substitution patterns. While many benzyloxy compounds are selective for MAO-B, certain analogs (e.g., CHEMBL3577034) demonstrate ~12,000-fold selectivity for MAO-A over MAO-B (IC₅₀ = 83 nM vs. 990,000 nM) [1]. (2-(Benzyloxy)-5-methylphenyl)methanamine provides a modular starting point for synthesizing and evaluating novel MAO inhibitors with tailored isoform selectivity for Parkinson's disease, depression, or other neurological indications [1].

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